molecular formula C10H11ClN2O B11755669 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B11755669
M. Wt: 210.66 g/mol
InChI Key: IECLJGRNZBSQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloropyridine-2-carboxylic acid with isopropylamine followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-3H-pyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C10H11ClN2O/c1-6(2)13-5-8-7(10(13)14)3-4-12-9(8)11/h3-4,6H,5H2,1-2H3

InChI Key

IECLJGRNZBSQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.